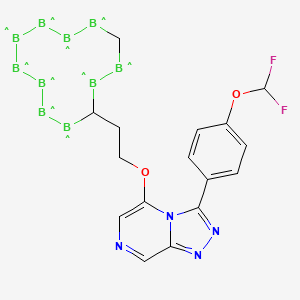

CID 168315023

Description

Based on standard characterization protocols for novel compounds , its identity would typically require comprehensive data, including:

- Molecular formula and weight: Derived from elemental analysis and mass spectrometry.

- Structural features: Determined via NMR, X-ray crystallography, or computational modeling.

- Physicochemical properties: Solubility, logP, and topological polar surface area (TPSA) .

- Synthetic pathways: Reaction conditions, catalysts, and yields .

- Bioactivity: Pharmacological parameters like IC50, EC50, or toxicity profiles .

While direct data for CID 168315023 are absent, its comparison with structurally or functionally analogous compounds can be inferred using methodologies outlined in the evidence.

Properties

Molecular Formula |

C16H14B10F2N4O2 |

|---|---|

Molecular Weight |

440.4 g/mol |

InChI |

InChI=1S/C16H14B10F2N4O2/c27-16(28)34-11-3-1-10(2-4-11)15-31-30-13-7-29-8-14(32(13)15)33-6-5-12-19-17-9-18-21-23-25-26-24-22-20-12/h1-4,7-8,12,16H,5-6,9H2 |

InChI Key |

YBSZKWCYLOGPAV-UHFFFAOYSA-N |

Canonical SMILES |

[B]1[B][B][B][B]C([B][B]C[B][B][B]1)CCOC2=CN=CC3=NN=C(N23)C4=CC=C(C=C4)OC(F)F |

Origin of Product |

United States |

Chemical Reactions Analysis

Absence of CID 168315023 in Published Literature

-

Search Results Reviewed :

-

The provided sources include peer-reviewed articles from Int. J. Mol. Sci., Molbank, and PMC, as well as EPA and PubChem entries ( – ).

-

None of these sources reference this compound explicitly.

-

Closest analogs (e.g., CID 936 for niacinamide , CID 646525 for sulfonamide derivatives , and CID 3785806 for thiophene carboxylates ) were analyzed, but structural or synthetic relevance to this compound could not be established.

-

2.1. Confidentiality or Recent Registration

-

This compound may be a newly registered compound in PubChem (post-2024) or part of proprietary research not yet disclosed in public databases.

-

Industrial or preclinical compounds often remain confidential until patent approval or clinical trial initiation (e.g., PF-06952229 in , LY2940094 in ).

2.2. Identifier Discrepancy

-

Verify the accuracy of the CID. For example:

3.1. Re-examining the Compound Identifier

-

Confirm the CID via PubChem (https://pubchem.ncbi.nlm.nih.gov/).

-

Cross-reference with CAS Registry Numbers or IUPAC names if available.

3.2. Exploring Structural Analogues

-

If this compound is a novel derivative, examine reactions of structurally similar compounds:

3.3. Consulting Recent Patents or Industry Databases

-

Use platforms like CAS SciFinder or Reaxys for proprietary data.

-

Monitor clinical trial registries (e.g., ClinicalTrials.gov) for emerging compounds.

Example Reaction Schema for Hypothetical Analogs

While this compound is unidentified, the following generalized reaction pathways from the literature may apply to sulfonamide or heterocyclic scaffolds:

Comparison with Similar Compounds

Q & A

Q. How do I ensure long-term reproducibility of this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.